6-Fluoronorepinehprine

Description

Contextualizing 6-Fluoronorepinephrine as a Norepinephrine (B1679862) Analog for Research Purposes

6-Fluoronorepinephrine (6-FNE) is a synthetic compound that closely resembles the endogenous neurotransmitter norepinephrine. iiab.me Its structure is modified by the substitution of a fluorine atom at the 6-position of the aromatic ring. ontosight.ai This specific alteration makes it a valuable analog for studying the sympathetic nervous system and its functions. ontosight.ai

The fluorination of norepinephrine at different positions on its aromatic ring results in analogs with distinct properties. For instance, 2-fluoronorepinephrine acts as a nearly pure beta-adrenergic agonist, while 6-fluoronorepinephrine is an alpha-adrenergic agonist. researchgate.net 5-Fluoronorepinephrine, on the other hand, retains both alpha- and beta-adrenergic properties, similar to norepinephrine itself. researchgate.net

The strategic placement of the fluorine atom in 6-FNE allows researchers to probe specific aspects of adrenergic signaling. It serves as a "false neurotransmitter," meaning it can be taken up and stored in adrenergic nerve terminals and released upon nerve stimulation, mimicking the behavior of natural norepinephrine. nih.gov This characteristic is particularly useful for tracing and studying the mechanisms of norepinephrine uptake, storage, and release. nih.govsnmjournals.org

Furthermore, the radioactive isotope fluorine-18 (B77423) can be incorporated into the 6-FNE molecule to create 6-[¹⁸F]fluoronorepinephrine. snmjournals.org This radiolabeled version is instrumental in positron emission tomography (PET) studies, enabling non-invasive imaging of sympathetic innervation and function in various organs, including the heart. snmjournals.orgnih.gov

Significance of 6-Fluoronorepinephrine as a Pharmacological Research Tool

6-Fluoronorepinephrine's primary significance in pharmacological research lies in its selectivity as a full agonist for both α1 and α2 adrenergic receptors. iiab.me This makes it a unique tool for dissecting the specific roles of these receptor subtypes in various physiological processes. iiab.me

Its utility is demonstrated in studies of the central nervous system. For example, when infused into the locus coeruleus, a region of the brain rich in noradrenergic neurons, 6-FNE induces hyperactivity and behavioral disinhibition by stimulating α1-adrenergic receptors. iiab.me This provides insights into the role of this specific receptor in modulating behavior.

In the field of epilepsy research, 6-FNE has been used to demonstrate the anticonvulsant effects of α-adrenergic receptor activation. nih.govspandidos-publications.com Studies in rat hippocampal slices have shown that 6-FNE can reduce epileptiform activity, and further investigation using various antagonists has pinpointed the α2A-adrenergic receptor subtype as the primary mediator of this effect. nih.gov

Moreover, 6-FNE has been investigated for its potential antidepressant-like effects. oup.com Research in mice has shown that intracerebral administration of 6-FNE produces significant anti-immobility effects in behavioral models of depression, suggesting a role for α-adrenergic receptors in mood regulation. oup.com

The development of radiolabeled 6-FNE, specifically 6-[¹⁸F]fluoronorepinephrine, has been a significant advancement for in vivo studies. snmjournals.org PET imaging with this tracer allows for the non-invasive assessment of the norepinephrine transporter (NET) function and sympathetic nerve density in the heart and other organs. snmjournals.orgnih.govresearchgate.net This has important implications for understanding cardiovascular diseases and neuroendocrine tumors. nih.govnih.gov

Interactive Data Table: Adrenergic Receptor Selectivity of Fluorinated Norepinephrine Analogs

| Compound | Predominant Adrenergic Activity | Reference |

| 2-Fluoronorepinephrine | Beta-adrenergic agonist | researchgate.net |

| 5-Fluoronorepinephrine | Alpha- and Beta-adrenergic agonist | researchgate.net |

| 6-Fluoronorepinephrine | Alpha-adrenergic agonist | researchgate.net |

Historical Overview of 6-Fluoronorepinephrine in Neurochemical and Adrenergic Receptor Investigations

The exploration of fluorinated catecholamines, including 6-fluoronorepinephrine, began with the goal of creating analogs that could serve as specific probes for adrenergic mechanisms. An early and pivotal study published in 1979 detailed the synthesis and initial biological characterization of 2-, 5-, and 6-fluoronorepinephrines. iiab.meacs.org This foundational work established that the position of the fluorine atom dramatically influences the adrenergic selectivity of the norepinephrine molecule. researchgate.net

Subsequent research in the early 1980s further elucidated the distinct properties of these compounds. It was demonstrated that 6-fluoronorepinephrine is a selective α-adrenergic agonist, while 2-fluoronorepinephrine is a selective β-adrenergic agonist. researchgate.net These findings were crucial for the use of these compounds as pharmacological tools to differentiate between α- and β-adrenergic receptor-mediated effects.

A significant area of investigation has been the use of 6-FNE as a "false neurotransmitter." Studies have shown that it is taken up and stored in sympathetic nerve terminals and can be released upon nerve stimulation, much like endogenous norepinephrine. nih.gov This property has been exploited to study the dynamics of the norepinephrine transporter (NET). nih.gov

The development of a method to label 6-fluorodopamine (B1211029) with the positron-emitting isotope fluorine-18 was a major breakthrough. nih.gov This was significant because 6-fluorodopamine is a precursor that is converted in vivo to 6-fluoronorepinephrine. nih.govnih.gov This opened the door for positron emission tomography (PET) studies to visualize and quantify sympathetic innervation in living subjects, including humans. snmjournals.orgnih.gov These PET studies have been instrumental in investigating the role of the sympathetic nervous system in cardiovascular diseases and in the imaging of neuroendocrine tumors. nih.govnih.gov

More recent research has continued to leverage the unique properties of 6-FNE. For instance, it has been used to investigate the role of specific adrenergic receptor subtypes, such as the α2A-adrenoceptor, in mediating the antiepileptic effects of norepinephrine. nih.gov It has also been employed in studies examining the neurobiological basis of behavioral inhibition and the potential for α-adrenergic agonists to have antidepressant-like actions. oup.comnih.gov

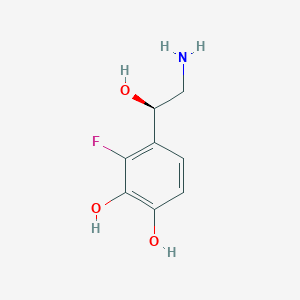

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C8H10FNO3 |

|---|---|

Poids moléculaire |

187.17 g/mol |

Nom IUPAC |

4-[(1R)-2-amino-1-hydroxyethyl]-3-fluorobenzene-1,2-diol |

InChI |

InChI=1S/C8H10FNO3/c9-7-4(6(12)3-10)1-2-5(11)8(7)13/h1-2,6,11-13H,3,10H2/t6-/m0/s1 |

Clé InChI |

FOTRTWXNJQSQJS-LURJTMIESA-N |

SMILES isomérique |

C1=CC(=C(C(=C1[C@H](CN)O)F)O)O |

SMILES canonique |

C1=CC(=C(C(=C1C(CN)O)F)O)O |

Synonymes |

2-fluoronorepinephrine 3-fluoronorepinephrine 3-fluoronorepinephrine monohydrochloride, (+-)-isomer 3-fluoronorepinephrine, (R)-isome |

Origine du produit |

United States |

Ii. Synthetic Pathways and Radiochemical Development of 6 Fluoronorepinephrine

Chemical Synthesis Methodologies for 6-Fluoronorepinephrine

The chemical synthesis of 6-FNE has been approached from two primary angles: methods that produce a mixture of stereoisomers (racemic synthesis) and more complex strategies that selectively produce a single, biologically active stereoisomer (enantioselective synthesis).

Racemic 6-Fluoronorepinephrine has been synthesized through multi-step pathways starting from fluorinated benzaldehydes. nih.govacs.org One established method begins with 6-fluorodimethoxybenzaldehyde, which is prepared by the photochemical decomposition of the corresponding diazonium fluoroborate. nih.govacs.org This aldehyde is then converted into a cyanohydrin trimethylsilyl (B98337) ether. nih.govacs.org Subsequent reduction of this intermediate yields the dimethoxyphenethanolamine. nih.govacs.org The final step involves demethylation using boron tribromide to afford the racemic 6-Fluoronorepinephrine. nih.govacs.org

An alternative route has also been employed for the preparation of 6-FNE, which utilizes a dibenzyloxyfluoroaldehyde as the starting material. nih.govacs.org These methods, while effective in producing the core structure of 6-FNE, result in a mixture of its (R) and (S) enantiomers, which must then be separated if a specific stereoisomer is required.

Producing specific stereoisomers of 6-Fluoronorepinephrine is crucial, as the biological activity often resides in one enantiomer. Researchers have explored several routes to achieve this. nih.gov Two particularly effective methods for the key stereo-defining steps include a catalytic enantioselective oxazaborolidine reduction and a chiral (salen)Ti(IV) catalyzed asymmetric synthesis of silyl (B83357) cyanohydrins. nih.govresearchgate.net

Further investigations into stereoregulation have considered other promising strategies. Among these are asymmetric dihydroxylation and enzyme-mediated hydrocyanation reactions, with the latter being noted for its attractive potential. A distinct enzymatic approach has been successfully used to produce (-)-6-[¹⁸F]Fluoronorepinephrine. sci-hub.se This method involves the stereospecific conversion of 6-[¹⁸F]Fluorodopamine into the desired product using the enzyme dopamine (B1211576) β-hydroxylase. sci-hub.se This enzymatic synthesis mimics the natural metabolic pathway of norepinephrine (B1679862) and yields the biologically active (-)-isomer directly. sci-hub.se

Radiolabeling Techniques for Positron Emission Tomography (PET) Applications

The synthesis of 6-[¹⁸F]Fluoronorepinephrine for PET imaging requires specialized radiolabeling techniques that can incorporate the short-lived fluorine-18 (B77423) isotope efficiently and with high specific activity.

The first no-carrier-added synthesis of 6-[¹⁸F]FNE was accomplished via a nucleophilic aromatic substitution reaction. nih.gov This achievement was significant because it demonstrated that this type of reaction, typically limited to electron-poor aromatic rings, could be successfully applied to the electron-rich catecholamine system. nih.gov The process involves the direct displacement of a leaving group on the aromatic ring by the [¹⁸F]fluoride ion. nih.gov The initial product is a racemic mixture of (+)- and (-)-6-[¹⁸F]FNE, which is then resolved into its pure enantiomers using a chiral High-Performance Liquid Chromatography (HPLC) column. nih.gov

| Product | Radiochemical Yield (EOB) | Synthesis Time (min) | Specific Activity (EOB) |

|---|---|---|---|

| Racemic 6-[¹⁸F]FNE | 20% | 93 | 2-5 Ci/µmol |

| (-)-6-[¹⁸F]FNE or (+)-6-[¹⁸F]FNE (each) | 6% | 128 |

EOB: End of Bombardment

The success of the radiosynthesis is highly dependent on the design and optimization of the precursor molecule. For the nucleophilic aromatic substitution method, a suitably protected dihydroxynitrobenzaldehyde serves as a key synthetic precursor. nih.gov The protecting groups are essential to prevent unwanted side reactions with the catechol hydroxyl groups during the fluorination step, while the nitro group activates the ring for nucleophilic attack. nih.gov

In the case of the enzymatic synthesis of (-)-6-[¹⁸F]FNE, the immediate precursor is 6-[¹⁸F]Fluorodopamine (6-[¹⁸F]FDA). sci-hub.se The optimization of this process involves determining the ideal reaction conditions, such as the ratio of the enzyme (dopamine β-hydroxylase) to the precursor, incubation time, and temperature, to maximize the conversion to (-)-6-[¹⁸F]FNE. sci-hub.se Studies have shown that with an optimal enzyme-to-substrate ratio, over 95% of the 6-[¹⁸F]FDA can be converted within one hour. sci-hub.se

For routine clinical use and to comply with Good Manufacturing Practices (GMP), the automation of radiosynthesis is critical. nih.gov While specific automated protocols exclusively for 6-[¹⁸F]FNE are not detailed in the provided sources, the automation of similar complex neurotracers, such as 6-[¹⁸F]FDOPA, provides a clear framework. nih.gov These processes are typically implemented on commercial synthesis modules, like the GE TRACERLab series. nih.gov

Automation involves the remote control of the entire synthesis sequence, including the trapping of [¹⁸F]fluoride, the reaction with the precursor, heating and cooling cycles, hydrolysis of protecting groups, and initial purification steps. mdpi.com This minimizes radiation exposure to personnel and ensures the reproducibility of the synthesis, which is essential for producing radiopharmaceuticals with consistent quality for human PET studies. nih.gov The complexity of multi-step syntheses like that for 6-[¹⁸F]FNE makes robust automation crucial for reliable, large-scale clinical application. nih.gov

Iii. Pharmacological Characterization and Adrenergic Receptor System Interactions

Adrenergic Receptor Agonist Profile of 6-Fluoronorepinephrine

6-Fluoronorepinephrine (6-FNE) is a synthetic catecholamine analog distinguished by its potent and selective agonist activity at α-adrenergic receptors. researchgate.netiiab.me It is recognized as a full agonist at both α1 and α2-adrenergic receptor families, and in fact, has been described as the only known selective full agonist for the α-adrenergic receptors. iiab.me This selectivity stems from a significant reduction in its affinity for β-adrenergic receptors, a direct consequence of the fluorine substitution at the 6-position of the aromatic ring. researchgate.netnih.gov This pharmacological profile makes 6-Fluoronorepinephrine a valuable tool in scientific research for elucidating the specific functions of α-adrenoceptors. iiab.me

The α1-adrenergic receptor family comprises three subtypes: α1A, α1B, and α1D. wikipedia.orgfrontiersin.org These receptors are Gq protein-coupled and their activation typically leads to smooth muscle contraction. wikipedia.orgnih.gov Research involving cloned hamster α1B, bovine α1C (now classified as α1A), and rat α1A/D (corresponding to α1D) receptors expressed in human embryonic kidney 293 cells has provided specific insights into the activity of 6-Fluoronorepinephrine at these subtypes.

Studies demonstrate that 6-Fluoronorepinephrine acts as a full agonist with comparable potencies across all three α1-adrenergic receptor subtypes (α1A, α1B, and α1D). nih.gov In this regard, its activity profile is very similar to that of the endogenous catecholamines, norepinephrine (B1679862) and epinephrine (B1671497), which also activate all three subtypes with similar high potency and intrinsic activity. nih.gov This lack of significant selectivity among the α1 subtypes indicates that 6-FNE broadly mimics the action of norepinephrine at this receptor class.

| Agonist | α1A-AR | α1B-AR | α1D-AR | Reference |

|---|---|---|---|---|

| 6-Fluoronorepinephrine | Full Agonist, High Potency | Full Agonist, High Potency | Full Agonist, High Potency | nih.gov |

| Norepinephrine | Full Agonist, High Potency | Full Agonist, High Potency | Full Agonist, High Potency | nih.gov |

| Epinephrine | Full Agonist, High Potency | Full Agonist, High Potency | Full Agonist, High Potency | nih.gov |

When compared to its endogenous parent compound, norepinephrine, 6-Fluoronorepinephrine exhibits a distinct pharmacological profile characterized by retained α-adrenergic activity and significantly diminished β-adrenergic activity. researchgate.net

Functionally, this translates to potent vasoconstrictive effects. In vivo studies in pithed rats have shown that the vasopressor potency of 6-FNE is approximately equivalent to that of l-norepinephrine. Furthermore, the duration of the pressor response induced by 6-FNE is about twice as long as that produced by norepinephrine. This potent α-agonist activity is underscored by the finding that its vasopressor effect can be completely antagonized by the co-administration of prazosin (an α1-antagonist) and yohimbine (an α2-antagonist).

| Compound | α-Adrenergic Activity | β-Adrenergic Activity | Reference |

|---|---|---|---|

| 6-Fluoronorepinephrine | Full Agonist Activity Retained | Markedly Reduced | researchgate.net |

| Norepinephrine | Potent Agonist (α1 & α2) | Potent Agonist (β1 > β2) | pittmedcardio.comnih.gov |

Influence of Fluorine Substitution on Adrenergic Receptor Affinity and Selectivity

The introduction of a fluorine atom onto the aromatic ring of norepinephrine has profound and position-dependent effects on its interaction with adrenergic receptors. nih.gov This substitution alters the electronic properties of the catechol ring and can introduce specific steric interactions with the receptor binding pocket, thereby modifying both affinity and selectivity. researchgate.net

The position of the fluorine atom on the norepinephrine backbone is critical in determining its receptor selectivity profile. The three main positional isomers—2-fluoronorepinephrine, 5-fluoronorepinephrine, and 6-fluoronorepinephrine—exhibit remarkably different activities. researchgate.net

6-Fluoronorepinephrine : As discussed, fluorination at the 6-position drastically reduces affinity and activity at β1 and β2-adrenergic receptors while preserving potent α-adrenergic agonist activity. nih.gov This makes 6-FNE a selective α-adrenergic agonist. researchgate.net It is at least 50 to 200 times more potent at α-receptors than at β-receptors. researchgate.net

2-Fluoronorepinephrine : In stark contrast, a fluorine substituent at the 2-position reduces activity at both α1 and α2-receptors but enhances activity at β1 and β2-receptors. nih.gov This modification effectively transforms the molecule into a nearly pure β-adrenergic agonist. researchgate.net

5-Fluoronorepinephrine : Fluorination at the 5-position results in relatively minor changes to the receptor interaction profile. 5-Fluoronorepinephrine, much like the parent norepinephrine molecule, retains both α- and β-adrenergic agonist properties without remarkable selectivity for either class. researchgate.net

These differences highlight that the observed adrenergic specificity is not merely a result of fluorine-induced changes in the general physicochemical properties of the aromatic ring. Instead, it points to highly specific stereoselective interactions between the ethanolamine (B43304) side chain of norepinephrine and the fluorine atom at either the 2- or 6-position within the receptor's binding site. researchgate.net

| Compound | α-Adrenergic Activity | β-Adrenergic Activity | Resulting Profile | Reference |

|---|---|---|---|---|

| 2-Fluoronorepinephrine | Reduced | Enhanced/Retained | Selective β-Agonist | researchgate.netnih.gov |

| 5-Fluoronorepinephrine | Retained | Retained | Non-selective Agonist | researchgate.net |

| 6-Fluoronorepinephrine | Retained | Reduced | Selective α-Agonist | researchgate.netnih.gov |

As with endogenous catecholamines, the stereochemistry of the benzylic hydroxyl group on the ethanolamine side chain is a critical determinant of adrenergic receptor affinity and activity. For norepinephrine, the (R)-enantiomer is the biologically active isomer, possessing a significantly higher affinity for adrenergic receptors than the (S)-enantiomer.

This enantioselectivity is preserved in its fluorinated analogs. Binding studies have confirmed that the (R)-isomer of 6-fluoronorepinephrine is substantially more potent than its (S)-counterpart. Specifically, at the α2-adrenergic receptor, (R)-6-fluoronorepinephrine demonstrates an 18-fold higher affinity than (S)-6-fluoronorepinephrine. This difference in affinity is comparable to the 17-fold higher affinity that (R)-norepinephrine has over (S)-norepinephrine at the same receptor, indicating that the fluorine substitution at the 6-position does not disrupt the receptor's chiral recognition of the side chain. The marked effects of fluorine substitution on receptor affinity are primarily observed with the biologically active (R)-isomers, while the effects on the S-isomers are less predictable. nih.gov

Modulation of Intracellular Signaling Pathways by 6-Fluoronorepinephrine

6-Fluoronorepinephrine, a fluorinated analog of the endogenous neurotransmitter norepinephrine, exerts significant influence on intracellular signaling cascades through its interaction with adrenergic receptors. As a selective agonist, its binding initiates a series of downstream events that modulate crucial cellular functions. This section explores the specific impacts of 6-fluoronorepinephrine on two key signaling pathways: the generation of cyclic adenosine monophosphate (cAMP) in the central nervous system and the activity of the sarcolemmal Na+-H+ exchanger in cardiac tissue.

6-Fluoronorepinephrine has been identified as a selective alpha-adrenergic agonist that plays a significant role in the modulation of cyclic AMP (cAMP) generating systems within the central nervous system. Research conducted on adenine-labeled slices from various regions of the rat brain has demonstrated that 6-fluoronorepinephrine elicits the accumulation of cAMP in several key areas. ahajournals.orgnih.gov

The stimulatory effect of 6-fluoronorepinephrine on cAMP production was observed in the cerebral cortex, hippocampus, striatum, superior colliculi, thalamus, hypothalamus, and medulla-pons. ahajournals.orgnih.gov Notably, the cerebellum was an exception, showing no significant accumulation of cAMP in response to this compound. ahajournals.orgnih.gov This regional variability suggests a differential distribution and coupling of alpha-adrenergic receptors to adenylyl cyclase throughout the brain.

In the cerebral cortex, the alpha-adrenergic receptor-mediated response to 6-fluoronorepinephrine appears to be predominantly mediated by alpha-1 adrenergic receptors. ahajournals.orgnih.gov An interesting aspect of this pathway is its significant dependence on adenosine. In contrast, in other brain regions, the reliance of the alpha-adrenergic response on adenosine is less pronounced or entirely absent. ahajournals.orgnih.gov

Furthermore, synergistic interactions have been observed between 6-fluoronorepinephrine and other neurotransmitter systems. For instance, in the cerebral cortex and hippocampus, the combination of 6-fluoronorepinephrine and histamine resulted in a greater than additive accumulation of cAMP. ahajournals.orgnih.gov Similarly, in the hypothalamus, the combined alpha- and beta-adrenergic responses were found to be significantly greater than additive. ahajournals.orgnih.gov These findings underscore the complex and interactive nature of intracellular signaling regulation in different brain regions.

| Brain Region | cAMP Accumulation in Response to 6-Fluoronorepinephrine | Primary Receptor Subtype Involved | Dependence on Adenosine |

|---|---|---|---|

| Cerebral Cortex | Present | Alpha-1 | Nearly Complete |

| Hippocampus | Present | Not Specified | Less than Cortex |

| Striatum | Present | Not Specified | Less than Cortex |

| Superior Colliculi | Present | Not Specified | Less than Cortex |

| Thalamus | Present | Not Specified | Less than Cortex |

| Hypothalamus | Present | Not Specified | Less than Cortex |

| Medulla-Pons | Present | Not Specified | Less than Cortex |

| Cerebellum | Absent | N/A | N/A |

In the context of cardiac physiology, 6-fluoronorepinephrine has been shown to modulate the activity of the sarcolemmal Na+-H+ exchanger (NHE). As an alpha-1 adrenergic agonist, it contributes to the stimulation of this crucial ion transporter in ventricular myocytes. ahajournals.org The primary function of the sarcolemmal NHE is to extrude protons (H+) from the cell in exchange for sodium ions (Na+), thereby playing a vital role in the regulation of intracellular pH (pHi).

Stimulation of the sarcolemmal NHE by alpha-1 adrenergic agonists like 6-fluoronorepinephrine leads to an increase in its activity. This is manifested as an enhanced rate of acid efflux from the cardiac myocytes following an intracellular acid load. The underlying mechanism for this increased activity involves a shift in the pH sensitivity of the exchanger, making it more active at any given intracellular pH.

The stimulatory effect of alpha-1 adrenergic agonists on sarcolemmal NHE activity is a key component of the cellular response to adrenergic stimulation in the heart. By modulating intracellular pH, this interaction can influence a range of cellular processes, including contractility and ion homeostasis.

| Concentration of Phenylephrine (µM) | Mean Acid Efflux Rate (JH) at pHi 6.90 (mmol/L per minute) | Percentage Increase in JH from Baseline |

|---|---|---|

| 0 (Control) | 3.80 ± 0.45 | 0% |

| 10 | 7.51 ± 0.52 | 98% |

| Note: Data presented is for the non-selective alpha-1 adrenergic agonist phenylephrine and serves to illustrate the general mechanism of alpha-1 adrenergic stimulation of the Na+-H+ exchanger. EC50 for phenylephrine in this system was determined to be 1.24 µmol/L. |

Iv. Neurobiological and Behavioral Research Applications of 6 Fluoronorepinephrine in Preclinical Models

Investigations in Central Noradrenergic System Dynamics

6-Fluoronorepinephrine is utilized to explore how noradrenergic signaling influences neuronal activity across different brain circuits. By acting as a substitute for norepinephrine (B1679862), it can be used to activate adrenergic receptors and be transported by the norepinephrine transporter, thereby mimicking and allowing for the study of endogenous noradrenergic transmission.

The locus coeruleus (LC) is the principal source of norepinephrine in the forebrain, and its neurons play a fundamental role in regulating arousal, attention, stress responses, and cognitive function. nih.govfrontiersin.orgresearchgate.net The activity of LC neurons varies with behavioral states, showing high firing rates during periods of novelty and wakefulness, and quiescence during sleep. frontiersin.org Dysfunction of the LC noradrenergic system is implicated in numerous psychiatric and neurodegenerative disorders. researchgate.net

In preclinical models, 6-Fluoronorepinephrine is applied to study the impact of noradrenergic stimulation on the electrophysiological properties of LC neurons and their extensive target areas. As a norepinephrine analogue, its introduction into neural circuits can modulate the firing patterns of these neurons. Researchers can investigate how this modulation affects the synchronization of brain networks, such as the phase-locking of LC neurons to infra-slow rhythms in the prefrontal cortex and hippocampus, which are thought to be crucial for coordinating activity across brain regions to adapt behavior. frontiersin.org The use of compounds like 6-Fluoronorepinephrine helps to dissect the mechanisms by which the LC influences behavioral and cognitive processes. nih.gov

The paraventricular nucleus of the hypothalamus (PVN) is a key site for the integration of stress responses and the regulation of the hypothalamo-pituitary-adrenocortical (HPA) axis. nih.gov Noradrenergic inputs, originating from the locus coeruleus and other brainstem nuclei, heavily innervate the PVN and are critical for activating CRH-expressing neurons that initiate the hormonal stress response. nih.gov

Research utilizing norepinephrine and its analogues like 6-Fluoronorepinephrine in the PVN has demonstrated significant effects on neural activity and energy metabolism. For instance, direct infusion of norepinephrine into the PVN in rat models has been shown to reduce energy expenditure, an effect mediated by alpha-2 adrenergic receptors. nih.gov These studies suggest that noradrenergic signaling in the PVN promotes a shift toward energy conservation. nih.gov Furthermore, norepinephrine modulates long-term synaptic plasticity in PVN neurons, a process that is crucial for the brain's adaptation to chronic stress. kjpp.netkoreascience.kr By employing 6-Fluoronorepinephrine, researchers can selectively probe these noradrenergic mechanisms within the PVN to better understand how stress alters neural circuitry and contributes to the pathophysiology of stress-related disorders.

Circuits involved in motivated behavior, including the nucleus accumbens (NAc) and the lateral septal nucleus, are modulated by norepinephrine. The NAc shell, in particular, is recognized as a crucial interface between motivation and action. Anatomical studies have revealed significant interconnections between the NAc shell and the lateral septum, forming a network that contributes to the processing of reward and motivation. nih.gov

While direct studies detailing the effects of 6-Fluoronorepinephrine on these specific circuits are specialized, its role as a norepinephrine analogue makes it a valuable tool for such investigations. Norepinephrine release in these areas, driven by activity in the locus coeruleus, is known to influence goal-directed behaviors and the response to salient environmental stimuli. By introducing 6-Fluoronorepinephrine into these circuits in preclinical models, researchers can examine how noradrenergic receptor activation influences neuronal firing and synaptic transmission within the nucleus accumbens and lateral septum, thereby gaining insight into the neurochemical basis of motivation and hedonic processing.

Neurotransmitter Release and Uptake Mechanisms

6-Fluoronorepinephrine has proven instrumental in studying the lifecycle of catecholamine neurotransmitters, from their synthesis and release to their reuptake from the synaptic cleft. It acts as a "false transmitter," meaning it is handled by the neuron's machinery in a manner similar to the endogenous neurotransmitter. nih.gov

The norepinephrine transporter (NET) is a key protein located on the plasma membrane of noradrenergic neurons. nih.gov Its primary function is the reuptake of norepinephrine from the synaptic cleft, which terminates the neurotransmitter's action and allows it to be recycled or metabolized. nih.govwikipedia.org As much as 90% of released norepinephrine is cleared from the synapse via NET. wikipedia.org

Preclinical studies have established that 6-Fluoronorepinephrine is recognized and transported by NET. Research has shown that after being formed from its precursor, 6-fluorodopamine (B1211029), 6-Fluoronorepinephrine is taken up and stored in adrenergic nerve terminals. nih.gov This indicates a direct interaction with the NET system. Furthermore, it can be released upon sympathetic nerve stimulation, mimicking the release of endogenous norepinephrine. nih.gov This property allows researchers to use radiolabeled versions of 6-Fluoronorepinephrine to map the distribution and density of noradrenergic nerves and to study the function and regulation of the norepinephrine transporter in vivo.

Dopamine-beta-hydroxylase (DBH) is the enzyme responsible for the conversion of dopamine (B1211576) into norepinephrine within the synaptic vesicles of noradrenergic neurons. nih.govpathbank.orgwikipedia.org This enzymatic step is crucial for the synthesis of norepinephrine. Studies have demonstrated that DBH can also act on analogues of dopamine.

Specifically, it has been shown that DBH catalyzes the enzymatic conversion of 6-fluorodopamine to 6-Fluoronorepinephrine. sci-hub.se This bio-synthesis confirms that the fluorinated precursor is a substrate for this key enzyme in the catecholamine pathway. sci-hub.se Kinetic studies have been performed to compare the efficiency of this conversion with that of the natural substrate, dopamine.

| Substrate | Km (Michaelis Constant) Value | Vmax (Maximum Velocity) Value |

|---|---|---|

| Dopamine | Data Not Specified in Source | Data Not Specified in Source |

| 6-Fluorodopamine | Data Not Specified in Source | Data Not Specified in Source |

In kinetic experiments, between 2% to 11% of 6-fluorodopamine was converted to its product by DBH, while 3% to 38% of dopamine was converted to norepinephrine under similar conditions. sci-hub.se These findings are significant as they provide a method for the enzymatic synthesis of 6-Fluoronorepinephrine and demonstrate that the introduction of a fluorine atom at the 6th position of the catechol ring is permissive for the action of DBH.

Behavioral Phenotypes in Animal Models

Preclinical research has demonstrated that 6-Fluoronorepinephrine (6-FNE) can induce significant behavioral changes in rodent models, particularly hyperactivity and behavioral disinhibition. When administered directly into the locus coeruleus of rodents, 6-FNE has been shown to produce marked hyperactivity. iiab.me This effect is attributed to its action as a selective full agonist at α1 and α2 adrenergic receptors, which leads to the suppression of activity in the locus coeruleus through the stimulation of α1 adrenergic receptors. iiab.me The resulting behavioral phenotype is characterized by increased motor activity and a reduction in inhibitory control over behavior.

| Animal Model | Site of Administration | Observed Behavioral Effect | Receptor Implicated |

| Rodent | Locus Coeruleus | Marked Hyperactivity | α1 Adrenergic Receptor |

| Rodent | Locus Coeruleus | Behavioral Disinhibition | α1 Adrenergic Receptor |

Studies in mice have investigated the potential antidepressant-like effects of 6-Fluoronorepinephrine using a variety of established behavioral assays. nih.gov When administered into the fourth ventricle, 6-FNE produced significant anti-immobility effects in the forced swim test and the tail suspension test. nih.gov Furthermore, it demonstrated efficacy in the repeated open-space forced swim test, a model that induces a more sustained depressive-like state. nih.gov Notably, these antidepressant-like effects were observed with minimal impact on general open-field motor activity, suggesting the effects are not due to simple motor stimulation. nih.gov

In a direct comparison, the antidepressant effects of 6-FNE were found to be equal to or greater than those of the established antidepressant, desmethylimipramine, when the latter was administered subacutely. nih.gov The mechanisms underlying these effects appear to be primarily mediated by the α2-adrenoceptor, which contrasts with endogenous catecholamines that are thought to regulate depressive behavior mainly through the α1-receptor. nih.gov Interestingly, the antidepressant activity of 6-FNE was observed to decline at higher doses, which may suggest a potential pro-depressant effect associated with one of the α-adrenoceptor subtypes at elevated concentrations. nih.gov

| Behavioral Assay | Animal Model | Key Finding | Comparison Drug |

| Forced Swim Test | Mice | Marked anti-immobility effects | Desmethylimipramine |

| Tail Suspension Test | Mice | Marked anti-immobility effects | Desmethylimipramine |

| Repeated Open-Space Forced Swim Test | Mice | Greater efficacy/speed of action | Dexmedetomidine |

| Lipopolysaccharide-induced Anhedonia | Mice | Reversal of anhedonia | Not specified |

Research into the neurobiological effects of 6-Fluoronorepinephrine has provided insights into its role in modulating the stress response in rodents. Studies examining regional brain Fos expression, a marker of neural activity, during antidepressant-like behavioral tests revealed that 6-FNE tends to inhibit neural activity in key stress-responsive brain regions. nih.gov Specifically, a reduction in activity was observed in the locus coeruleus and the paraventricular hypothalamus following the administration of 6-FNE. nih.gov

| Brain Region | Effect of 6-FNE on Neural Activity | Implied Functional Outcome |

| Locus Coeruleus | Inhibition | Anti-stress response |

| Paraventricular Hypothalamus | Inhibition | Anti-stress response |

| Nucleus Accumbens Shell | Enhanced Activity | Pro-motivated behavior |

| Lateral Septal Nucleus | Enhanced Activity | Pro-motivated behavior |

Studies on Specific Neuronal Populations and Circuitry

In vitro whole-cell recordings from the frontal cortex of rats have been utilized to investigate the effects of 6-Fluoronorepinephrine on specific neuronal populations. These studies have shown that 6-FNE, acting as an α-adrenergic agonist, can modulate the activity of GABAergic interneurons. nih.gov Specifically, the application of 6-FNE induced an increase in the frequency of inhibitory postsynaptic currents (IPSCs) in pyramidal cells. nih.gov This increase in IPSC frequency is indicative of an excitatory effect on the presynaptic GABAergic interneurons, causing them to release more GABA onto the pyramidal cells. This finding suggests that noradrenergic signaling, via compounds like 6-FNE, can enhance inhibitory tone within cortical circuits by exciting GABAergic interneurons. nih.gov

| Neuronal Population | Brain Region | Effect of 6-FNE | Method of Observation |

| GABAergic Interneurons | Rat Frontal Cortex | Excitation | Increased IPSC frequency in pyramidal cells |

V. Analytical and Experimental Methodologies in 6 Fluoronorepinephrine Research

In Vitro Receptor Binding and Functional Assays

In vitro methods are fundamental to characterizing the pharmacological profile of 6-Fluoronorepinephrine at its target receptors. These assays provide quantitative data on binding affinity and functional potency, which are crucial for understanding its selectivity and mechanism of action.

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. In these competitive inhibition assays, a radiolabeled ligand with known affinity for the receptor is used to screen unlabeled compounds like 6-FNE. The ability of 6-FNE to displace the radioligand is measured, allowing for the calculation of its binding affinity (Ki) or inhibitory concentration (IC50).

Studies comparing 6-Fluoronorepinephrine to the endogenous neurotransmitter norepinephrine (B1679862) have revealed a distinct selectivity profile for alpha (α)-adrenergic receptor subtypes. In preparations of the rat vas deferens, 6-Fluoronorepinephrine was found to be approximately nine times more potent than norepinephrine as an agonist at presynaptic inhibitory α2-adrenoceptors. pnas.org Conversely, in the rabbit aorta, a tissue rich in postsynaptic α1-adrenoceptors, 6-Fluoronorepinephrine demonstrated about one-tenth of the potency of norepinephrine. pnas.org Further investigations in rat vas deferens confirmed the rank order of potency on postsynaptic α1-adrenoceptors to be 6F-NE = 5F-NE = NE > 2F-NE, indicating that fluorination at the 6-position does not diminish its α1-agonist properties compared to norepinephrine. wikipedia.org These studies collectively establish 6-Fluoronorepinephrine as a preferential α2-adrenoceptor agonist. pnas.org

| Compound | Receptor Subtype | Tissue Preparation | Relative Potency vs. Norepinephrine |

|---|---|---|---|

| 6-Fluoronorepinephrine | α2-Adrenoceptor (Presynaptic) | Rat Vas Deferens | ~9x more potent |

| 6-Fluoronorepinephrine | α1-Adrenoceptor (Postsynaptic) | Rabbit Aorta | ~0.1x as potent |

| 6-Fluoronorepinephrine | α1-Adrenoceptor (Postsynaptic) | Rat Vas Deferens | Equipotent |

Beyond receptor binding, cellular assays are employed to measure the functional consequences of receptor activation and the subsequent signal transduction cascades. For G-protein coupled receptors like the adrenergic receptors, common assays include measuring the production of second messengers such as cyclic AMP (cAMP) and inositol (B14025) phosphates (IP).

Research using rat brain slices has shown that 6-Fluoronorepinephrine, as a selective α-adrenergic agonist, can elicit the accumulation of cAMP in various brain regions, including the cerebral cortex, hippocampus, and hypothalamus, but not the cerebellum. jneurosci.org This response is mediated by α1-adrenergic receptors and, in the cerebral cortex, appears to be dependent on the presence of adenosine. jneurosci.org The potency of 6-Fluoronorepinephrine in stimulating inositol phosphate (B84403) production in cerebral cortical slices was found to be equal to that of norepinephrine. nih.gov However, the signal transduction pathways appear to be complex; the enhancement of isoproterenol-stimulated cAMP accumulation by 6-FNE seems to be more closely associated with phospholipase A2 than phospholipase C, which is typically linked to IP production. nih.gov These findings indicate that 6-FNE effectively engages adrenergic receptor signaling pathways, leading to the production of key second messengers that mediate its physiological effects.

In Vivo Neurochemical Monitoring Techniques

In vivo neurochemical monitoring techniques, such as microdialysis and voltammetry, are used to measure the concentration of neurotransmitters and their metabolites in the extracellular space of the brain in living animals. nih.gov These methods provide critical information about the release, uptake, and metabolism of neurochemicals under various physiological and pharmacological conditions. nih.govnih.gov

Studies have demonstrated that 6-Fluoronorepinephrine fulfills the criteria for an adrenergic "false transmitter." criver.com It can be formed in vivo from its precursor, 6-fluorodopamine (B1211029), and is subsequently taken up and stored in adrenergic nerve terminals. criver.com Upon sympathetic nerve stimulation, the stored 6-FNE can be released alongside the endogenous neurotransmitter. criver.com In the heart, the turnover rate of exogenously administered 6-FNE was found to be comparable to that of tritium-labeled norepinephrine, indicating that it is handled similarly by the endogenous neuronal machinery. criver.com These characteristics make it a valuable tool for studying the dynamics of the adrenergic system in vivo.

Electrophysiological Recordings in Isolated Tissues and Brain Slices

Electrophysiology is a set of techniques used to measure the electrical properties of biological cells and tissues. In the context of neuroscience, methods like patch-clamp and extracellular field potential recordings in acute brain slices allow researchers to study the activity of single neurons or entire neural circuits in a controlled in vitro environment. axolbio.comcreative-biolabs.com These techniques are essential for understanding how neurotransmitters and drugs modulate neuronal excitability and synaptic transmission.

While specific patch-clamp studies on 6-Fluoronorepinephrine are not detailed in the available literature, functional studies in isolated tissues provide insight into its physiological effects, which are a direct result of its influence on cellular electrophysiology. For example, in the rat vas deferens, the agonistic effect of 6-FNE at presynaptic α2-adrenoceptors is observed as an inhibition of the twitch response elicited by electrical field stimulation. wikipedia.org This inhibition is a consequence of reduced neurotransmitter release from nerve terminals, a process controlled by ion channel activity and membrane potential. Similarly, its stimulation of postsynaptic α1-adrenoceptors in the rabbit aorta is measured as an isometric contraction of the smooth muscle, a response initiated by depolarization and calcium influx into the muscle cells. pnas.org These tissue-level electrophysiological and contractile responses are critical for characterizing the functional impact of 6-FNE at neuroeffector junctions. pnas.org

Positron Emission Tomography (PET) Studies with 6-[18F]Fluoronorepinephrine

Positron Emission Tomography (PET) is a non-invasive in vivo imaging technique that uses radiolabeled molecules (radiotracers) to visualize and measure biochemical processes in the body. By labeling 6-Fluoronorepinephrine with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), researchers can create the radiotracer 6-[¹⁸F]Fluoronorepinephrine (6-[¹⁸F]FNE). This allows for the mapping and quantification of the adrenergic nervous system in the brain and peripheral organs, as 6-[¹⁸F]FNE is taken up by the norepinephrine transporter (NET). nih.govcriver.com

Preclinical PET studies using 6-[¹⁸F]FNE in animal models, such as baboons, have been crucial for validating its use as a tracer for the sympathetic nervous system. jneurosci.org Comparative studies in baboons have examined the kinetics of (-)-6-[¹⁸F]FNE in the heart, a densely innervated organ by the sympathetic nervous system. jneurosci.orgnih.gov

These studies revealed that the metabolism and clearance patterns of (-)-6-[¹⁸F]FNE are similar to those of endogenous norepinephrine. jneurosci.org After injection, (-)-6-[¹⁸F]FNE showed significantly slower metabolism compared to 6-[¹⁸F]fluorodopamine (6-[¹⁸F]FDA), another catecholamine tracer. jneurosci.org Pre-treatment with desipramine (B1205290), a norepinephrine reuptake inhibitor, markedly decreased the cardiac uptake of (-)-6-[¹⁸F]FNE, confirming that its accumulation is dependent on the norepinephrine transporter. jneurosci.orgnih.gov The blocking effect of desipramine was greater for (-)-6-[¹⁸F]FNE than for 6-[¹⁸F]FDA, highlighting its specificity for the norepinephrine reuptake system. nih.gov These preclinical findings demonstrate that (-)-6-[¹⁸F]FNE is a promising and effective PET tracer for imaging the function of the sympathetic nervous system in vivo. jneurosci.org

| Radiotracer | Time Post-Injection | Parent Tracer Remaining in Plasma (%) | Animal Model |

|---|---|---|---|

| (-)-6-[18F]Fluoronorepinephrine | 10 min | 28% | Baboon |

| (+)-6-[18F]Fluoronorepinephrine | 10 min | 17% | Baboon |

| 6-[18F]Fluorodopamine | 10 min | 1-2% | Baboon |

Assessment of Sympathetic Innervation and Function in Research Settings

The unique properties of 6-Fluoronorepinephrine (6-FNE) make it a valuable tool for assessing the state and function of sympathetic innervation in preclinical research. As a close analog of the endogenous neurotransmitter norepinephrine, 6-FNE can act as a tracer, allowing researchers to map the adrenergic nervous system and investigate the dynamics of neurotransmitter uptake, storage, and release. nih.govsnmjournals.org

One of the primary techniques in this area is Positron Emission Tomography (PET), a non-invasive imaging modality. For PET studies, 6-FNE is labeled with a positron-emitting isotope, most commonly Fluorine-18, to create [¹⁸F]6-FNE. This radiotracer allows for the visualization and quantification of sympathetic nerve terminals in various organs, particularly the heart. snmjournals.org Research indicates that 6-fluorocatecholamines fulfill the criteria for "false transmitters," meaning they are taken up and stored in adrenergic nerve terminals and released upon sympathetic nerve stimulation, mimicking the behavior of norepinephrine. nih.gov

Studies in non-human primates, such as baboons, have been instrumental in characterizing the in vivo behavior of [¹⁸F]6-FNE. These studies demonstrate that the stereochemistry of the molecule is critical. The biologically active (–)-enantiomer, (–)-6-[¹⁸F]FNE, shows significantly higher retention in the heart compared to the (+)-enantiomer, which is cleared more rapidly. snmjournals.org This stereospecific retention is consistent with the active uptake and storage mechanisms within sympathetic neurons. The prolonged retention of the (–)-enantiomer provides a clearer signal for imaging sympathetic nerve density. snmjournals.org

| Enantiomer | Percentage of Peak ¹⁸F Heart Uptake Retained at 60 min | Relative Clearance Rate |

|---|---|---|

| (–)-6-[¹⁸F]FNE | 86% | Slower |

| (+)-6-[¹⁸F]FNE | 62% | Faster |

Beyond imaging, researchers use other analytical methods to study sympathetic function with 6-FNE. High-Performance Liquid Chromatography (HPLC) is employed to separate and quantify 6-FNE and its metabolites from biological samples, providing precise measurements of its turnover and release. nih.gov In in vitro preparations, such as isolated blood vessels or organs, 6-FNE is used to probe the function of adrenergic receptors. For example, studies on the rat vas deferens and rabbit aorta have shown that 6-FNE acts as a preferential agonist at presynaptic α2-adrenoceptors. nih.gov These experiments help to characterize the pharmacological profile of the compound and its effects on sympathetic neuroeffector junctions. nih.gov

Molecular Biology Techniques for Adrenergic Receptor Expression and Characterization

Understanding the interaction between 6-FNE and its targets requires detailed characterization of the adrenergic receptors themselves. Molecular biology techniques are essential for expressing these receptors in controlled environments and analyzing their binding and signaling properties.

A common approach involves the use of recombinant cell systems, where the gene for a specific adrenergic receptor subtype (e.g., α₁, α₂, β₁, β₂) is introduced into a host cell line that does not normally express it, such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) cells. frontiersin.org This allows for the study of a single receptor subtype in isolation. The methylotrophic yeast Pichia pastoris has also been used as an alternative host to express and purify milligram quantities of human beta-adrenergic receptors. colab.ws

Once expressed, receptor-binding assays are performed to determine the affinity and selectivity of ligands like 6-FNE. nih.govnih.gov These assays typically use a radiolabeled ligand that is known to bind to the receptor with high affinity. By measuring the ability of 6-FNE to displace the radioligand, researchers can calculate its binding affinity (Ki). Such studies have confirmed that 6-FNE has a much higher affinity for α-adrenergic receptors than for β-adrenergic receptors. nih.gov

To monitor receptor expression and purification, proteins are often tagged with fluorescent markers like Enhanced Green Fluorescent Protein (EGFP). colab.ws Fusing EGFP to the receptor allows researchers to visually track its expression levels in host cells and monitor its integrity during the purification process using techniques such as immobilized metal affinity chromatography. colab.ws

Functional assays are also critical for characterizing how 6-FNE activates adrenergic receptors. This can involve measuring downstream signaling events, such as changes in intracellular second messengers like cyclic AMP (cAMP). nih.gov Furthermore, techniques like Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) can be used to evaluate how adrenergic stimulation with compounds like norepinephrine affects the expression levels of the adrenergic receptors themselves and other downstream genes. nih.gov

| Technique | Application in 6-FNE Research | Example Finding/Use |

|---|---|---|

| Recombinant Receptor Expression | Expressing specific adrenergic receptor subtypes in host cells (e.g., CHO, HEK, yeast). frontiersin.orgcolab.ws | Allows for isolated study of 6-FNE's interaction with a single receptor type. |

| Radioligand Binding Assays | Determining the binding affinity and selectivity of 6-FNE for different receptor subtypes. nih.gov | Demonstrated that 6-FNE is selective for α-adrenergic receptors over β-receptors. nih.gov |

| Fluorescent Protein Tagging (e.g., EGFP) | Monitoring receptor expression levels and aiding in purification. colab.ws | Facilitates the selection of recombinant strains and optimization of purification protocols. colab.ws |

| RT-qPCR | Measuring changes in gene expression of receptors and downstream targets upon stimulation. nih.gov | Can be used to assess how 6-FNE might regulate receptor expression itself. |

Computational Chemistry and Molecular Modeling for Structure-Activity Relationship Elucidation

Computational chemistry and molecular modeling are powerful tools for understanding the structural basis of 6-FNE's biological activity. These methods help to elucidate the structure-activity relationship (SAR), explaining how the specific placement of the fluorine atom on the norepinephrine scaffold dictates its receptor selectivity.

The key experimental finding that computational models seek to explain is the dramatic shift in receptor preference caused by fluorination. While norepinephrine is a non-selective agonist at both α- and β-adrenergic receptors, the addition of a fluorine atom at the 6-position virtually eliminates its activity at β-receptors, making 6-FNE a selective α-adrenergic agonist. nih.govnih.gov Conversely, a fluorine at the 2-position results in a nearly pure β-adrenergic agonist. nih.gov

Computational approaches used to investigate these phenomena include:

Quantum Mechanical Calculations: These methods can be used to calculate the electronic properties of 6-FNE, such as its electrostatic potential and charge distribution. The highly electronegative fluorine atom significantly alters the electronic nature of the aromatic ring, which can influence key interactions with amino acid residues in the receptor's binding pocket.

Molecular Docking: This technique predicts the preferred orientation of 6-FNE when bound to the three-dimensional structure of an adrenergic receptor. By comparing the docked poses of 6-FNE in models of α- and β-receptors, researchers can identify specific interactions (e.g., hydrogen bonds, electrostatic interactions) that favor binding to the α-receptor and disfavor binding to the β-receptor.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. These simulations can reveal how the binding of 6-FNE affects the conformational changes in the receptor that are necessary for its activation, potentially explaining why it acts as a full agonist at α-receptors. iiab.me

Quantitative Structure-Activity Relationship (QSAR): QSAR studies develop mathematical models that correlate the chemical structures of a series of compounds (like different fluorinated norepinephrines) with their biological activity. These models can help to identify the key physicochemical properties that determine adrenergic receptor selectivity.

| Compound | Primary Adrenergic Receptor Activity | Relative Potency at β-receptors |

|---|---|---|

| Norepinephrine | α and β Agonist | High |

| 2-Fluoronorepinephrine | β Agonist | High |

| 5-Fluoronorepinephrine | α and β Agonist | Moderate |

| 6-Fluoronorepinephrine | α Agonist | Very Low / Negligible |

These computational methods, validated by experimental data, provide a molecular-level rationale for the observed SAR, guiding the design of new ligands with even greater selectivity and specific pharmacological profiles for research and therapeutic purposes.

Vi. Comparative Analysis and Future Directions in 6 Fluoronorepinephrine Research

Comparison with Other Fluorinated Catecholamines as Research Probes

The strategic placement of a fluorine atom on the catecholamine scaffold has yielded a valuable toolkit of pharmacological probes, each with a distinct adrenergic receptor selectivity profile. 6-Fluoronorepinephrine (6-FNE) stands out as a potent and selective α-adrenergic agonist, a property that contrasts sharply with its isomers. nih.govnih.gov For instance, 2-fluoronorepinephrine is predominantly a β-adrenergic agonist with minimal α-adrenergic activity. nih.govnih.gov Meanwhile, 5-fluoronorepinephrine demonstrates a mixed pharmacology, retaining both α- and β-adrenergic agonist properties, similar to the parent compound, norepinephrine (B1679862). nih.govnih.gov

This positional-dependent selectivity is not unique to the norepinephrine series. A similar pattern is observed with fluorinated epinephrine (B1671497) analogs. 2-Fluoroepinephrine mirrors the β-selectivity of 2-fluoronorepinephrine, whereas 6-fluoroepinephrine is a selective α-adrenergic ligand. researchgate.net These fluorinated catecholamines serve as powerful tools for dissecting the specific roles of adrenergic receptor subtypes in physiological and pathological processes. The distinct selectivities arise from altered binding affinities for the different receptor subtypes, as demonstrated in receptor-binding studies. nih.gov

The utility of 6-FNE and its counterparts extends to in vivo studies. For example, 6-fluorodopamine (B1211029) can be converted in the body to 6-FNE, which is then taken up and stored in adrenergic nerve terminals. nih.gov This property allows it to act as a "false neurotransmitter," enabling researchers to trace and study the function of the adrenergic nervous system. nih.gov

| Compound | Primary Adrenergic Selectivity |

|---|---|

| 6-Fluoronorepinephrine | α-adrenergic agonist nih.govnih.gov |

| 2-Fluoronorepinephrine | β-adrenergic agonist nih.govnih.gov |

| 5-Fluoronorepinephrine | Mixed α- and β-adrenergic agonist nih.govnih.gov |

Advanced Elucidation of Structure-Activity Relationships for Adrenergic Agonism

The structure-activity relationship (SAR) of adrenergic agonists is a well-established field, with key pharmacophoric elements identified for receptor interaction. These include the catechol ring, the β-hydroxyl group on the ethylamine (B1201723) side chain, and the amine group itself. pharmacy180.com The introduction of a fluorine atom to the aromatic ring of norepinephrine provides a subtle yet powerful modification to probe these interactions with greater precision.

The case of 6-FNE demonstrates that fluorination at the 6-position significantly diminishes activity at β-adrenergic receptors while maintaining or even enhancing α-adrenergic agonism. nih.gov Conversely, a fluorine at the 2-position leads to enhanced β-receptor activity and reduced α-receptor activity. nih.gov These findings suggest that the electronic and steric properties of the fluorine atom, depending on its position, can either favor or hinder the specific molecular interactions required for binding and activation of different adrenergic receptor subtypes.

Research indicates that a direct interaction between the C-F bond and the receptor may be more critical in determining selectivity than an indirect effect on the conformation of the ethanolamine (B43304) side chain. acs.org The stereochemistry of the fluorinated catecholamines also plays a crucial role, with the (R)-enantiomers generally exhibiting the more predictable and potent effects on adrenergic receptors. nih.gov

Conceptual Frameworks for Understanding Fluorine's Influence on Bioactivity and Selectivity

The specific position of the fluorine atom dictates its interaction with the receptor's binding pocket. It is hypothesized that the fluorine at the 6-position of norepinephrine may engage in specific interactions, such as hydrogen bonding or dipole-dipole interactions, that favor the conformation required for α-adrenergic receptor activation while sterically or electronically disfavoring interaction with the β-adrenergic receptor. acs.org Conversely, the 2-fluoro substituent appears to promote a conformation or electronic state that is more amenable to binding and activating β-receptors. acs.org

Furthermore, the introduction of fluorine can influence the metabolic stability of the compound. tandfonline.comresearchgate.net While not the primary determinant of receptor selectivity, increased resistance to enzymatic degradation can affect the duration and potency of the compound in biological systems. The unique properties of the carbon-fluorine bond, including its strength and polarity, are central to these effects. researchgate.net

Identification of Knowledge Gaps and Future Research Avenues in 6-Fluoronorepinephrine Studies

Despite the significant insights gained from studying 6-FNE and other fluorinated catecholamines, several knowledge gaps remain, presenting exciting avenues for future research.

High-Resolution Structural Data: A major limitation is the lack of high-resolution crystal structures of 6-FNE bound to α-adrenergic receptor subtypes. Such structural data would provide definitive evidence for the specific molecular interactions responsible for its selectivity and would be invaluable for the rational design of new, even more selective adrenergic ligands.

Elucidating the Role of Stereochemistry: While the (R)-enantiomers of fluorinated catecholamines have been the primary focus, the effects of fluorine substitution on the less active (S)-isomers are not as well understood and have been described as less predictable. nih.gov A more thorough investigation of the stereochemical aspects of fluorine's influence could provide a more complete picture of receptor-ligand interactions.

Probing Receptor Dynamics: Future studies could employ advanced biophysical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling, to investigate how 6-FNE influences the conformational dynamics of α-adrenergic receptors upon binding and activation. This would move beyond a static picture of binding to a more dynamic understanding of receptor function.

Therapeutic Potential: While 6-FNE is primarily a research tool, its high selectivity for α-adrenergic receptors suggests that further exploration of its therapeutic potential, or the potential of derivatives, could be warranted in conditions where selective α-adrenergic activation is desired.

Expansion to Other Receptor Systems: The principles learned from the effects of fluorination on adrenergic ligands could be applied to other neurotransmitter systems to develop novel and selective probes for other G-protein coupled receptors.

Q & A

Q. What are the primary experimental models for studying 6-fluoronorepinephrine’s receptor selectivity, and how do researchers validate agonist specificity?

- Methodology : Radioligand binding assays are used to quantify affinity for α1/α2-adrenergic receptors. Competitive displacement curves (e.g., against prazosin for α1) confirm selectivity. Functional assays (e.g., cyclic AMP accumulation in rat cerebral cortex slices) distinguish α- vs. β-adrenergic activity. Propranolol (β-blocker) and phentolamine (α-blocker) are employed to isolate receptor subtypes .

- Validation : EC50 values (e.g., 5 µM for α1 in cortical slices) and antagonist blocking patterns (e.g., propranolol inhibition of β-effects above 100 µM) ensure specificity .

Q. How do researchers address discrepancies in reported EC50 values for 6-fluoronorepinephrine across studies?

- Analysis : Variations arise from tissue-specific adenosine receptor interactions. For example, adenosine deaminase pretreatment reduces cyclic AMP responses in cortical slices by 60%, indicating adenosine’s modulatory role. Studies must standardize adenosine levels or use adenosine antagonists (e.g., 8-phenyltheophylline) to isolate adrenergic effects .

- Controls : Include parallel experiments with 2-fluoronorepinephrine (β-selective) to cross-validate α-adrenergic contributions .

Q. What are the key steps in synthesizing 6-fluoronorepinephrine for in vitro studies, and how is purity confirmed?

- Synthesis : Fluorination of norepinephrine precursors via electrophilic substitution, followed by chiral resolution to isolate the active enantiomer.

- Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) and mass spectrometry ensure >98% purity. Nuclear magnetic resonance (NMR) confirms structural integrity .

Advanced Research Questions

Q. How does 6-fluoronorepinephrine’s functional selectivity for α2-adrenergic receptors influence its cross-talk with histaminergic or adenosine pathways in neural tissue?

- Experimental Design : Co-stimulate brain slices with histamine (10 µM) and 6-fluoronorepinephrine (50 µM). Measure cyclic AMP accumulation; synergistic effects (p < 0.05) indicate cross-talk. Use receptor-specific antagonists (e.g., pyrilamine for H1) to isolate pathways .

- Data Interpretation : Potentiation of adenosine responses by 6-fluoronorepinephrine (e.g., 30% increase) suggests α2-adenosine receptor coupling. Statistical significance (p < 0.05) requires ANOVA with post-hoc tests .

Q. What methodological adjustments are needed to resolve contradictory findings on 6-fluoronorepinephrine’s β-adrenergic activity at high concentrations?

- Optimization : Limit concentrations to ≤100 µM to avoid β-receptor cross-activation. Dose-response curves in propranolol-pretreated tissues confirm α-selectivity below this threshold .

- Statistical Rigor : Report 95% confidence intervals for EC50 values and use non-linear regression models (e.g., GraphPad Prism) to minimize variability .

Q. How can researchers design in vivo studies to investigate 6-fluoronorepinephrine’s role in locus coeruleus-mediated stress responses while controlling for peripheral effects?

- Model Selection : Use microinjection techniques in rat locus coeruleus (LC) with simultaneous plasma norepinephrine monitoring.

- Controls : Administer 6-fluoronorepinephrine with α2-antagonist idazoxan to differentiate central vs. peripheral actions. Measure Fos protein expression in LC neurons as a neural activity marker .

Data Contradiction Analysis Framework

- Step 1 : Compare experimental conditions (e.g., adenosine levels, antagonist use) across studies.

- Step 2 : Replicate key experiments with standardized protocols (e.g., 8-phenyltheophylline pretreatment).

- Step 3 : Apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity and identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.